

Introduction: The Strategic Importance of a Bifunctional Scaffold

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Compound of Interest

Compound Name: *Tert-butyl 4-aminopiperazine-1-carboxylate*

Cat. No.: B047249

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In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. **Tert-butyl 4-aminopiperazine-1-carboxylate** (CAS No: 118753-66-5) has emerged as a quintessential example of such a scaffold.^[1] Its structure is deceptively simple, yet it harbors a powerful combination of orthogonally protected nitrogen atoms. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

The molecule features a piperazine ring, a common motif in many bioactive compounds, with two key functionalities: a primary amino group at the N-4 position, which acts as a potent nucleophile, and a carbamate-protected secondary amine at the N-1 position. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group, allowing for selective reactions at the N-4 position before exposing the N-1 nitrogen for subsequent functionalization. This inherent bifunctionality makes it an invaluable tool for introducing the piperazine core into target molecules in a controlled, stepwise manner.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research.

Core Physicochemical Properties

The key properties of **tert-butyl 4-aminopiperazine-1-carboxylate** are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.

Property	Value	Reference
CAS Number	118753-66-5	[1]
Molecular Formula	C ₉ H ₁₉ N ₃ O ₂	[1]
Molecular Weight	201.27 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]
InChI Key	QMZFIRHRGPLKEV-UHFFFAOYSA-N	[1]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While full spectra are best obtained experimentally, the expected signatures are as follows:

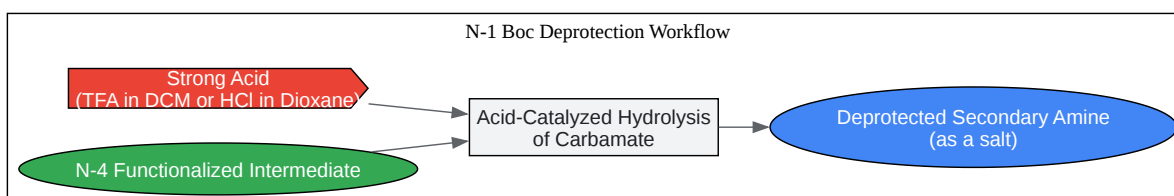
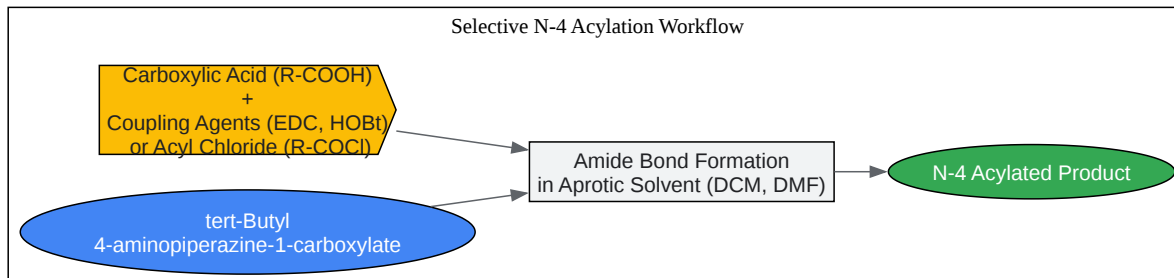
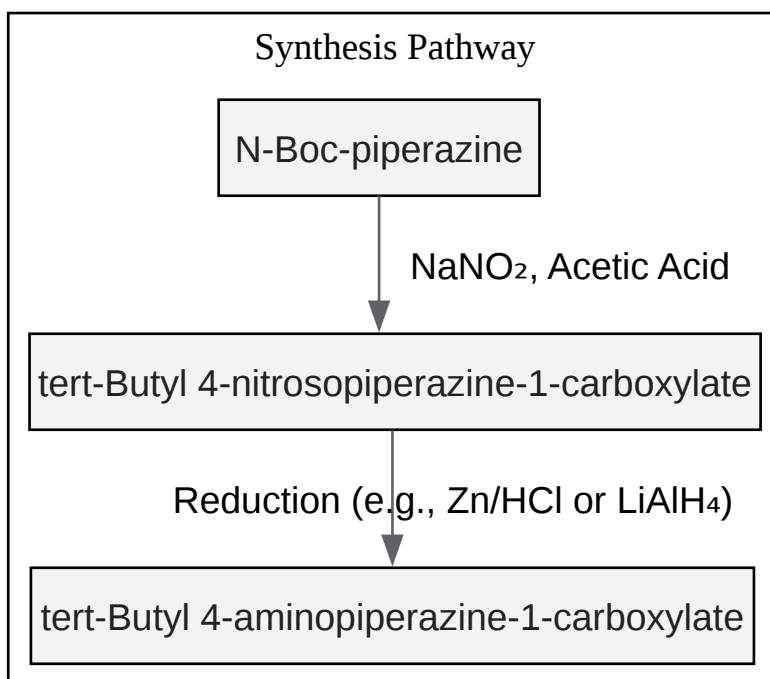
- ¹H NMR:** The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm). The protons of the primary amino group (-NH₂) will present as a broad singlet, the chemical shift of which can be solvent-dependent.[2]
- ¹³C NMR:** The carbon spectrum will show a distinct signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the piperazine ring will resonate in the 40-50 ppm range.
- Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.2.

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm^{-1}) and a strong C=O stretching band for the carbamate group around 1680-1700 cm^{-1} .

Part 2: Synthesis and Purification

The synthesis of **tert-butyl 4-aminopiperazine-1-carboxylate** is not commonly performed in a standard research lab due to its commercial availability. However, a conceptual understanding of its synthesis from tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) is valuable. A common route involves the nitrosation of N-Boc-piperazine followed by reduction of the N-nitroso intermediate.

Conceptual Synthetic Workflow



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Sources

- 1. tert-Butyl 4-aminopiperazine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 2. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) ¹H NMR spectrum [chemicalbook.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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